N-Iodoacetyl-3-iodotyrosine
Description
Contextualization within Protein Chemistry and Chemical Biology
In the fields of protein chemistry and chemical biology, understanding the intricate three-dimensional structure of proteins is paramount to deciphering their function. Chemical probes are indispensable tools that allow scientists to map protein architecture, identify active sites, and investigate conformational changes that occur during biological processes.
Proteins are composed of amino acids, some of which have side chains with reactive chemical groups. The thiol (or sulfhydryl) group (-SH) of the cysteine residue is a particularly attractive target for chemical labeling. scbt.com Cysteine is one of the less common amino acids in proteins, meaning that targeting its thiol group allows for more precise and selective modification compared to more abundant residues like lysine. scbt.com The thiol group is also a strong nucleophile, readily reacting with specific chemical agents. nih.gov
N-Iodoacetyl-3-iodotyrosine belongs to a class of reagents known as haloacetyls, which are well-established as thiol-reactive probes. scbt.com The core of its function lies in the iodoacetyl group (-COCH₂I). The carbon atom attached to the iodine is electrophilic and susceptible to nucleophilic attack by the sulfur atom of a cysteine residue. This reaction, a nucleophilic substitution, results in the formation of a stable, covalent thioether bond, effectively tethering the probe to the protein. wikipedia.orgsemanticscholar.org By using a compound like this compound, which can be synthesized with a radioactive isotope of iodine (¹²⁵I), researchers can "tag" specific cysteine residues and track them through various experimental procedures. researchgate.netnih.gov This enables the study of protein folding, subunit assembly, and the accessibility of specific residues within a protein's structure. scbt.com
Historical Development and Early Applications of Thiol-Reactive Probes in Protein Studies
The use of chemical reagents to modify proteins and deduce their structure and function has a long history. The specific targeting of thiol groups in cysteine residues became a significant area of research in the early 20th century. Iodoacetamide (B48618) and its close relative, iodoacetate, were among the first and most fundamental thiol-reactive probes to be widely adopted.
Early studies, some dating back to the 1930s and 1940s, established the fundamental chemistry of these compounds. Research on proteins like native egg albumin demonstrated that iodoacetamide reacts with sulfhydryl groups. semanticscholar.org These foundational experiments confirmed that the reactivity of iodoacetamide could be directed towards cysteine residues under controlled pH conditions, laying the groundwork for its use as a specific modifying agent. semanticscholar.org
Initially, iodoacetamide was employed in relatively simple but crucial applications. It was used as an alkylating agent for peptide mapping, where blocking cysteine's ability to form disulfide bonds simplifies protein sequencing analysis. wikipedia.orgtaylorandfrancis.com It was also recognized as an irreversible inhibitor of cysteine peptidases, enzymes that rely on a cysteine residue in their active site for catalytic activity. wikipedia.org By observing which enzymes were inhibited by iodoacetamide, researchers could infer the presence of a critical cysteine in the enzyme's mechanism. These early applications of simple iodoacetyl compounds were pivotal, establishing a robust methodology for probing protein chemistry and paving the way for the development of more complex and specialized probes like this compound.
Current Research Landscape and Significance of this compound
This compound, particularly its radioactively labeled form N-iodoacetyl-3-[¹²⁵I]iodotyrosine ([¹²⁵I]IAIT), continues to be a significant tool for nuanced biochemical studies, primarily in the investigation of protein conformation and redox proteomics.
A landmark application of this probe has been in the study of steroid receptors, such as the glucocorticoid receptor (GR). The GR's ability to bind hormones is dependent on its association with chaperone proteins like Hsp90. nih.govoup.com Research has utilized [¹²⁵I]IAIT as a thiol-specific derivatizing agent to probe the accessibility of cysteine residues in different states of the GR. nih.govoup.com In one key study, it was shown that when Hsp90 dissociates from the GR, the labeling of the receptor by [¹²⁵I]IAIT increases approximately twofold. nih.gov Further analysis revealed that this change in labeling was not uniform across the protein. Labeling increased in the DNA-binding domain while it decreased in the hormone-binding domain. nih.gov This provided strong evidence for a specific conformational change occurring in the receptor upon Hsp90 dissociation, where some thiols become more exposed while others become more buried. nih.gov
Beyond conformational analysis, this compound is employed in the field of redox proteomics, which studies how the oxidation state of proteins, particularly cysteine thiols, regulates cellular processes. researchgate.netotago.ac.nz It has been used to specifically identify proteins that contain oxidized thiols (disulfides). researchgate.net The method typically involves first blocking all free, reduced thiols in a cell with a non-radioactive reagent like N-ethylmaleimide (NEM). Subsequently, the disulfide bonds are reduced, and the newly exposed thiols are then specifically labeled with [¹²⁵I]IAIT. researchgate.net This allows for the identification and quantification of proteins that were in an oxidized state under specific cellular conditions, providing insights into redox signaling pathways. researchgate.netotago.ac.nz The probe has also been used to identify and enrich vicinal thiol proteins, which are proteins with two cysteine residues located close to each other. researchgate.netnih.gov
The specificity and sensitivity of this compound, especially in its radioactive form, ensure its continued relevance in modern biochemical research for elucidating the complex interplay between protein structure, function, and regulation.
Data Tables
Table 1: Properties of Thiol-Reactive Probes
| Probe Type | Reactive Group | Target Residue(s) | Bond Formed | Key Features |
| Haloacetyls | Iodoacetamide | Cysteine | Thioether | Forms a stable, irreversible bond. Reaction is highly specific to thiols at neutral to slightly alkaline pH. wikipedia.orgsemanticscholar.org |
| Maleimides | Maleimide (B117702) | Cysteine | Thioether | Reacts rapidly with thiols at pH 7.0-7.5 via an addition reaction. atto-tec.com |
| Pyridyl Disulfides | Pyridyl Disulfide | Cysteine | Disulfide | Forms a disulfide bond that can be cleaved by reducing agents, making the labeling reversible. |
| Isothiocyanates | Isothiocyanate | Lysine, N-terminus | Thiourea | Primarily amine-reactive but can show some reactivity towards thiols under certain conditions. scbt.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
150956-52-8 |
|---|---|
Molecular Formula |
C11H11I2NO4 |
Molecular Weight |
473.02 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxy-3-(125I)iodanylphenyl)-2-[(2-iodoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H11I2NO4/c12-5-10(16)14-8(11(17)18)4-6-1-2-9(15)7(13)3-6/h1-3,8,15H,4-5H2,(H,14,16)(H,17,18)/t8-/m0/s1/i13-2 |
InChI Key |
ZLHGMGDCMSYZTR-SHWZQCMFSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CI)I)O |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CI)[125I])O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CI)I)O |
Synonyms |
(125I)IAIT N-iodoacetyl-3-(125I)iodotyrosine N-iodoacetyl-3-iodotyrosine |
Origin of Product |
United States |
Synthetic Strategies and Radiolabeling of N Iodoacetyl 3 Iodotyrosine
Chemical Synthesis Pathways of N-Iodoacetyl-3-iodotyrosine
The synthesis of this compound involves a multi-step process that begins with the modification of the amino acid tyrosine. A key precursor for this synthesis is 3-iodotyrosine, which is formed by the iodination of tyrosine. wikipedia.org This intermediate is crucial as it provides the initial iodine atom on the phenyl ring.
One synthetic approach involves the acylation of 1-(N-Z-3-iodo-L-tyrosyl)-hydrazine with iodoacetyl N-hydroxysuccinimide ester. cnr.it This method results in the formation of 1-(N-Benzyloxycarbonyl-3-iodo-L-tyrosyl)-2-iodoacetyl hydrazine, which can be further processed to yield the desired product. cnr.it Purification of the final compound is typically achieved through techniques like silica (B1680970) gel chromatography. cnr.it
Another strategy employs solid-phase peptide synthesis (SPPS) principles. acs.org In this method, an iodoacetyl group is introduced to the N-terminus of a tyrosine amino acid that is attached to a resin. acs.org This approach allows for a more controlled and efficient synthesis, with the final product being cleaved from the resin upon completion. acs.org
Radiosynthesis of [125I]this compound (IAIT)
The radiosynthesis of [125I]this compound, often abbreviated as [125I]IAIT, is a critical process for its use in radiolabeling studies. This involves the incorporation of the radioactive isotope Iodine-125 ([125I]) into the molecule.
Methodologies for High Specific Activity Isotope Incorporation
Achieving high specific activity is paramount for radiolabeling, as it allows for sensitive detection without altering the biological system with large amounts of the labeling agent. nih.gov Iodine-125 is a commonly used isotope for labeling proteins and peptides due to its favorable decay characteristics. revvity.comrevvity.com
The general principle of radioiodination involves the reaction of a precursor molecule with a source of radioactive iodide. For [125I]IAIT, conditions are optimized to achieve a high yield of the radiolabeled product, often reaching 50% based on the initial amount of iodide. nih.gov The specific activity of commercially available Iodine-125 can be as high as approximately 17 Ci/mg. revvity.comrevvity.com The choice of iodination method depends on the amino acid residues to be labeled and the required reaction conditions. revvity.com
Considerations for Radiochemical Purity and Stability
Radiochemical purity is a critical quality control parameter for any radiopharmaceutical, ensuring that the radioactivity is associated with the desired chemical form. iha.org.ir Impurities can lead to inaccurate results and are generally kept to a minimum, with a purity of at least 90% being a common requirement. researchgate.net Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to assess radiochemical purity. iha.org.irnih.gov
The stability of the radiolabeled compound is also a significant concern. Radiochemical stability refers to the ability of the compound to resist decomposition over time, which can be influenced by factors like storage temperature and the presence of stabilizing agents. For instance, some radiopharmaceuticals maintain their stability for up to 30 days under appropriate storage conditions. researchgate.net Studies have shown that the HPLC profile of some radiolabeled compounds remains unchanged for 24-48 hours after preparation, indicating good stability. nih.gov
Derivatization and Conjugation of this compound for Specific Applications
The iodoacetyl group of this compound provides a reactive handle for conjugation to molecules containing sulfhydryl groups, such as proteins with cysteine residues. nih.gov This thiol-specific reactivity allows for the targeted labeling of proteins. nih.gov
One of the primary applications of [125I]IAIT is as a probe to study protein conformation and interactions. nih.gov For example, it has been used to investigate conformational changes in the glucocorticoid receptor upon binding to the heat shock protein hsp90. nih.govbioscientifica.com The labeling of cysteine residues within the receptor's domains by [125I]IAIT revealed changes in thiol accessibility, providing insights into the structural rearrangements that occur. nih.gov
Furthermore, this compound can be conjugated to various biomolecules to create targeted probes. This includes its use in arsenic affinity chromatography to identify and purify proteins with vicinal dithiols. acs.org The ability to specifically label sulfhydryl groups makes it a valuable tool in proteomics and the study of protein function. nih.govnih.gov The derivatization can also involve coupling to linkers, such as maleimide (B117702) derivatives, for attachment to a wider range of molecules for targeted delivery or diagnostic purposes. google.comgoogleapis.com
Molecular Mechanisms and Applications in Protein Thiol Modification
Thiol-Specific Covalent Modification by N-Iodoacetyl-3-iodotyrosine
This compound is a derivative of N-iodoacetyltyrosine (IAT) and is recognized for its ability to specifically label sulfhydryl groups in proteins. researchgate.netnih.gov Its structure, featuring an iodoacetyl group, allows it to form a stable, covalent thioether bond with the sulfur atom of cysteine residues. This specificity is crucial for probing the structure and function of proteins where cysteine thiols play a key role. The reaction is typically prevented by other sulfhydryl reagents like cysteine and dithiothreitol (B142953) (DTT), confirming its thiol-specific nature. researchgate.netnih.gov
The primary mechanism of this compound involves the alkylation of the thiol group (sulfhydryl group, -SH) of cysteine residues within a protein. The reactivity of this compound is directed specifically towards these thiol groups, leading to the formation of a covalent bond. researchgate.netnih.gov This specificity has been demonstrated in studies where its labeling action on proteins is inhibited by the presence of other thiol-containing molecules such as cysteine and dithiothreitol. nih.gov
The nucleophilic character of the thiolate anion (S-), which is the deprotonated form of the thiol group, is key to this reaction. The iodoacetyl group on this compound acts as an electrophile, readily attacked by the thiolate. The rate and extent of this reaction are therefore highly dependent on the pKa of the specific cysteine thiol, as a lower pKa results in a higher proportion of the more reactive thiolate anion at a given pH. researchgate.net
The reactivity of a particular cysteine thiol with this compound is not uniform across all proteins or even within a single protein; it is significantly influenced by the local protein microenvironment. researchgate.net Key factors include:
Solvent Accessibility : For the reaction to occur, the cysteine residue must be accessible to the labeling reagent. researchgate.net Cysteines buried within the protein's three-dimensional structure will not be labeled unless the protein undergoes a conformational change that exposes them. nih.gov
Perturbation of pKa : The local environment, including the presence of nearby charged amino acid residues, can alter the pKa of a cysteine's thiol group. A lower pKa increases the concentration of the highly reactive thiolate ion at neutral pH, enhancing reactivity. researchgate.net
Conformational Changes : The binding of other molecules, such as chaperone proteins like hsp90, can mask or expose cysteine residues, thereby altering their accessibility to this compound. researchgate.netnih.gov For instance, the dissociation of hsp90 from the glucocorticoid receptor leads to a significant increase in labeling of some cysteine residues while decreasing the labeling of others, indicating a major conformational shift. nih.gov
Chemical Modifiers : Reagents like molybdate (B1676688) can prevent conformational changes (e.g., hsp90 dissociation), thereby indirectly inhibiting the change in thiol labeling. nih.gov
A study on the glucocorticoid receptor (GR) illustrated these principles clearly. The binding of the chaperone protein hsp90 restricts access to cysteines in the DNA-binding domain (DBD). nih.gov Upon hsp90 dissociation, these cysteines become more accessible and show increased labeling by this compound. nih.gov Conversely, some thiols in the hormone-binding domain (HBD) that are exposed when GR is bound to hsp90 become buried and less accessible after dissociation. nih.gov
The reactivity of protein thiols with this compound can be significantly enhanced by the use of cationic detergents, such as cetyltrimethylammonium bromide (CTABr). researchgate.net These detergents bind to proteins and create a positive electrostatic environment. This environment promotes the ionization of thiol groups (increasing the thiolate anion concentration) and can also induce conformational changes that increase the accessibility of previously buried cysteine residues to the labeling reagent. researchgate.net While CTABr enhances the reactivity of protein thiols, it is important to note that it can also increase the reactivity of reducing agents like dithiothreitol (DTT) that might be present in the solution, a factor that requires consideration for accurate quantification. researchgate.net
Influence of Protein Microenvironment and Chemical Modifiers on Reactivity
Quantitative Analysis of Protein Thiol Status using this compound
This compound, particularly its radiolabeled form (e.g., with ¹²⁵I), is a powerful tool for the quantitative analysis of protein thiol status. researchgate.netotago.ac.nz This allows researchers to measure changes in the number of accessible or reactive thiols, which can reflect changes in a protein's conformation or redox state. nih.govresearchgate.net
Differential labeling techniques are employed to distinguish between different populations of cysteine residues, such as those that are freely accessible versus those that are initially oxidized (e.g., in a disulfide bond). A common strategy involves a multi-step process:
Blocking of Free Thiols : All accessible, reduced thiol groups are first irreversibly blocked with a non-radioactive alkylating agent like N-ethylmaleimide (NEM). otago.ac.nzresearchgate.net
Reduction of Oxidized Thiols : The protein is then treated with a reducing agent, such as dithiothreitol (DTT), to break any disulfide bonds and expose previously oxidized thiols. researchgate.net
Labeling of Newly Exposed Thiols : These newly available thiol groups are then specifically labeled with a reporter molecule, such as ¹²⁵I-labeled this compound ([¹²⁵I]IAIT). otago.ac.nzresearchgate.net
This approach allows for the specific quantification of cysteines that were in an oxidized state in the initial protein sample. researchgate.net By comparing the amount of label incorporated under different experimental conditions, one can quantify changes in the thiol redox state or accessibility due to various stimuli. nih.govotago.ac.nz
Table 1: Research Findings on this compound Labeling
| Protein Studied | Condition | Observation | Quantitative Finding | Reference |
|---|---|---|---|---|
| Glucocorticoid Receptor (GR) | Dissociation of hsp90 | Increased labeling of full-length GR | ~2-fold increase | nih.gov |
| Glucocorticoid Receptor (GR) | Dissociation of hsp90 | Increased labeling of 15-kDa DNA-binding domain fragment | 2.3-fold increase | nih.gov |
Once proteins are labeled with this compound (often the [¹²⁵I]IAIT variant), several analytical techniques can be used for their detection and quantification.
SDS-PAGE and Autoradiography : The most direct method involves separating the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then dried and exposed to X-ray film (autoradiography) or a phosphorimager screen. The intensity of the bands corresponding to the labeled proteins provides a quantitative measure of the incorporated radioactivity. researchgate.net This method, combined with limited proteolysis (e.g., using trypsin), can also map the labeled domains within a protein. nih.gov For instance, after labeling the glucocorticoid receptor, trypsin digestion yielded labeled fragments of specific sizes (15-kDa and 30-kDa), allowing for domain-specific analysis of conformational changes. nih.gov
Mass Spectrometry (MS) : Mass spectrometry offers a more precise and high-throughput approach for identifying and quantifying labeled proteins and peptides. nih.gov While direct MS analysis of [¹²⁵I]IAIT-labeled proteins is less common in the provided literature, related iodoacetyl-based labeling strategies are central to quantitative redox proteomics. nih.gov In these methods, proteins are digested, and the resulting peptides are analyzed by MS. The mass shift caused by the label allows for the identification of the exact cysteine residue that was modified. nih.govnih.gov More advanced techniques use isobaric iodoacetyl tandem mass tags (iodoTMT), which allow for the multiplexed relative quantification of cysteine reactivity across several samples in a single MS run. nih.govthermofisher.com
Affinity Chromatography : In some methodologies, proteins containing specifically modified thiols can be enriched before analysis. For example, vicinal dithiols (two cysteine residues close in sequence) can be specifically targeted. After blocking and reduction steps, the newly exposed vicinal thiols can be captured using materials like arsenic-based affinity resins, followed by labeling with [¹²⁵I]IAIT for quantification. researchgate.netacs.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation | Role/Type |
|---|---|---|
| This compound | IAIT | Thiol-specific labeling agent |
| N-Iodoacetyltyrosine | IAT | Thiol-specific labeling agent |
| Cysteine | Cys | Amino acid with a thiol group |
| Dithiothreitol | DTT | Reducing agent |
| N-ethylmaleimide | NEM | Thiol-blocking agent |
| Cetyltrimethylammonium bromide | CTABr | Cationic detergent |
| Molybdate | - | Chemical modifier, hsp90 stabilizer |
| Trypsin | - | Proteolytic enzyme |
| Iodoacetamide (B48618) | IAM | Thiol-alkylating agent |
| Diiodotyrosine | - | Thyroid hormone precursor |
| Triiodothyronine | T₃ | Thyroid hormone |
| 3,3'-Diiodothyronine | T₂ | Thyroid hormone |
N Iodoacetyl 3 Iodotyrosine As a Probe for Protein Conformational Dynamics
Assessment of Protein Conformational States via Differential Thiol Accessibility
The principle behind using N-iodoacetyl-3-iodotyrosine lies in "differential thiol accessibility." Cysteine residues (which contain thiol or sulfhydryl groups) can be exposed on the protein's surface or buried within its folded structure. The rate and extent to which [125I]IAIT labels these residues directly correlate with their accessibility. nih.govresearchgate.net A change in the protein's conformation can alter this accessibility, either exposing previously buried thiols or masking those that were once exposed. nih.gov This change in labeling pattern, therefore, provides a direct measure of a conformational shift. nih.gov
A significant application of this technique is the study of the interaction between the Glucocorticoid Receptor (GR) and Heat Shock Protein 90 (Hsp90). nih.govresearchgate.net GR is a ligand-activated transcription factor that, in its unbound state, resides in the cytoplasm in a complex with chaperone proteins, including Hsp90. For the GR to adopt a conformation that allows it to bind its hormone ligand, it must be associated with Hsp90. nih.govresearchgate.net
Using [125I]IAIT, researchers have demonstrated that the association and dissociation of Hsp90 cause distinct conformational changes in the GR. nih.gov In experiments with the immunopurified, Hsp90-bound GR complex, [125I]IAIT was shown to covalently label the receptor in a thiol-specific manner. nih.govresearchgate.net Crucially, when Hsp90 was induced to dissociate from the GR, the total labeling of the full-length receptor by [125I]IAIT increased by approximately two-fold. nih.gov This increased labeling could be prevented by adding molybdate (B1676688), a substance that stabilizes the GR-Hsp90 complex and prevents its dissociation, confirming that the observed effect was directly related to the presence or absence of Hsp90. nih.gov
To pinpoint where these conformational changes occur, the [125I]IAIT-labeled GR was enzymatically cleaved with trypsin. nih.gov This process yielded distinct fragments corresponding to the receptor's primary functional domains: a 30-kDa fragment containing the Hormone-Binding Domain (HBD) and a 15-kDa fragment containing the DNA-Binding Domain (DBD). nih.govresearchgate.net The HBD contains five cysteine residues and is the region that interacts with Hsp90. nih.gov The DBD also contains several essential cysteine residues required for its function. nih.govresearchgate.net
Analysis of these fragments revealed opposing changes in thiol accessibility upon Hsp90 dissociation. nih.gov Labeling of the DBD fragment increased by 2.3-fold, while labeling of the HBD fragment decreased by 50%. nih.gov These findings indicate that when GR is bound to Hsp90, the cysteine residues in the DBD are shielded and inaccessible to the [125I]IAIT probe. nih.gov Conversely, in this same Hsp90-bound state, certain thiols within the HBD are more exposed. nih.gov Dissociation of Hsp90 "unmasks" the thiols in the DBD while simultaneously causing a conformational change in the HBD that buries some of its cysteine residues. nih.gov
Table 1: Impact of Hsp90 Dissociation on Glucocorticoid Receptor Thiol Accessibility
This table summarizes the relative change in labeling by N-iodoacetyl-3-[125I]iodotyrosine ([125I]IAIT) on different parts of the Glucocorticoid Receptor (GR) following the dissociation of Heat Shock Protein 90 (Hsp90). Data is derived from studies on immunopurified GR-Hsp90 complexes. nih.gov
| Receptor Component | Change in Labeling After Hsp90 Dissociation | Interpretation of Conformational Change |
| Full-Length GR (100-kDa) | ~2-fold Increase | Overall increase in thiol accessibility. nih.gov |
| DNA-Binding Domain (DBD) | 2.3-fold Increase | Hsp90 binding masks thiols in the DBD. nih.gov |
| Hormone-Binding Domain (HBD) | 50% Decrease | Hsp90 binding exposes thiols in the HBD. nih.gov |
Case Study: Glucocorticoid Receptor-Heat Shock Protein 90 (Hsp90) Interactions
Insights into Chaperone-Client Protein Folding and Maturation
The data obtained using this compound provides critical insights into the general mechanism of chaperone-assisted protein folding. nih.govnih.gov Hsp90 is a specialized molecular chaperone essential for the maturation of a specific set of "client" proteins, many of which are signaling proteins like the GR. nih.govrupress.org The conformational changes detected by the thiol-specific probe are not random; they are integral to the chaperone's function. nih.govasm.org
The Hsp90 chaperone machinery acts late in the folding process, binding to client proteins that are in near-native states to help them achieve their final, active conformation. rupress.orgnih.gov In the case of the GR, Hsp90 binding is required to hold the Hormone-Binding Domain in a conformation that creates an open and accessible steroid-binding pocket. nih.govasm.org The [125I]IAIT labeling results support this model directly: the Hsp90-bound state shows increased accessibility in the HBD, which becomes less accessible upon Hsp90 dissociation. nih.gov
Simultaneously, the chaperone machinery ensures that other parts of the client protein remain inactive until the appropriate signal—in this case, hormone binding—is received. nih.gov The finding that Hsp90 binding restricts the accessibility of thiols in the GR's DNA-Binding Domain demonstrates this inhibitory role. nih.gov By masking the DBD, Hsp90 prevents the receptor from binding to DNA prematurely. nih.govresearchgate.net Therefore, the differential labeling by this compound provides a molecular snapshot of how Hsp90 simultaneously prepares the HBD for activation while keeping the DBD in a repressed state, a key step in the maturation and regulation of its client protein. nih.gov
Contribution to Redox Proteomics and Cellular Redox Signaling
Identification of Redox-Sensitive Protein Thiols and Disulfide Bonds
N-Iodoacetyl-3-iodotyrosine is a thiol-specific reagent that covalently labels cysteine residues. nih.gov Its most powerful application in redox proteomics involves a differential labeling strategy to distinguish between reduced and oxidized thiols. In a common methodological approach, readily accessible, reduced protein thiols (sulfhydryls) in a sample are first blocked with a non-radioactive alkylating agent, such as N-ethylmaleimide (NEM). nih.govresearchgate.net Following the removal of excess NEM, the sample is treated with a reducing agent, typically dithiothreitol (B142953) (DTT), to cleave any existing disulfide bonds. nih.gov This step exposes new thiol groups that were previously in an oxidized state (as disulfides). These newly available thiols are then specifically and covalently labeled by N-iodoacetyl-3-[¹²⁵I]iodotyrosine. nih.govacs.org
This technique allows for the precise identification of cysteine residues that existed as intra-protein or inter-protein disulfide bonds. nih.gov Because the conversion between a dithiol and a disulfide is a key event in redox signaling, this method is instrumental in identifying redox-sensitive proteins. otago.ac.nz It is particularly effective for detecting vicinal thiols—two cysteine residues located close to each other in the protein sequence—that are prone to forming disulfide bonds upon oxidation. nih.govotago.ac.nz The radioactive iodine (¹²⁵I) provides a highly sensitive detection method, enabling the identification of even low-abundance proteins that participate in redox regulation. nih.gov
Characterization of Protein Responses to Oxidative Stress Conditions
The methodology employing this compound is highly effective for characterizing how proteins respond to conditions of oxidative stress. nih.gov Researchers can expose cells or tissues to an oxidant, such as diamide (B1670390) or hydrogen peroxide, and then use the differential labeling strategy to identify proteins that undergo oxidation. nih.govresearchgate.net For instance, in a study on L1210 murine leukemia lymphoblasts, exposure to diamide, a chemical that promotes the formation of disulfide bonds, led to an increase in the number and concentration of proteins with intraprotein disulfides. nih.gov These changes were detected and quantified using the NEM-blocking and subsequent [¹²⁵I]IAIT-labeling technique. nih.gov
This approach allows for the sensitive and direct identification of proteins that are specific targets of oxidative stress. nih.gov By comparing the labeling patterns of proteins from control cells versus cells subjected to oxidative stress, researchers can pinpoint which proteins become oxidized. researchgate.net This has been demonstrated in studies where an increase in the labeling of specific proteins with a fluorescent iodoacetyl derivative after hydrogen peroxide treatment indicated increased oxidation. researchgate.net Conversely, a decrease in labeling can suggest the formation of higher, irreversible oxidation states of cysteine, such as sulfinic or sulfonic acids, which are not reducible by DTT. researchgate.net This makes this compound and similar reagents powerful tools for understanding the specific molecular targets affected by oxidative insults.
Elucidation of Redox-Dependent Regulatory Mechanisms in Cellular Pathways
The reversible oxidation of protein thiols to disulfides is a critical post-translational modification that regulates the function of many proteins and cellular pathways. nih.govnih.gov The use of this compound has been pivotal in uncovering these regulatory mechanisms. By identifying which proteins form disulfide bonds under specific physiological conditions, scientists can infer the functional consequences of these redox changes. nih.gov
A notable example is the study of the glucocorticoid receptor (GR). The binding of the chaperone protein hsp90 to the GR is essential for maintaining its ability to bind hormones. nih.gov Using [¹²⁵I]IAIT as a thiol-specific probe, researchers demonstrated that the accessibility of cysteine residues in the GR's hormone-binding domain (HBD) and DNA-binding domain (DBD) changes when hsp90 is dissociated. nih.gov Specifically, after hsp90 dissociation, labeling of the HBD decreased while labeling of the DBD increased significantly. nih.gov This finding provided direct evidence that the dissociation of hsp90 induces a conformational change in the receptor, altering the exposure of its cysteine residues and thereby regulating its activity. nih.gov This illustrates how this compound can be used to link specific redox-sensitive thiols to the regulation of protein conformation and function within a cellular signaling pathway.
Methodological Strategies for Profiling Oxidized Thiol Proteins in Biological Systems
The core methodological strategy for profiling oxidized thiol proteins using this compound involves a sequential, multi-step process designed to isolate and identify only those thiols that were originally in an oxidized state. nih.govresearchgate.net
A General Protocol for Profiling Oxidized Thiols:
In Situ Blocking of Reduced Thiols: Intact cells or cell lysates are treated with a cell-permeable, non-labeled alkylating agent like N-ethylmaleimide (NEM). nih.gov This step irreversibly blocks all accessible, reduced cysteine residues, preventing them from reacting in subsequent steps.
Removal of Excess Alkylating Agent: The excess, unreacted NEM is thoroughly removed from the sample. nih.gov
Reduction of Disulfide Bonds: The sample is treated with a reducing agent, such as dithiothreitol (DTT), to break the disulfide bonds (both intra- and inter-protein). This converts the oxidized cysteines back into their reduced thiol form. nih.govnih.gov
Labeling of Newly Exposed Thiols: The newly formed thiol groups are then specifically labeled with N-iodoacetyl-3-[¹²⁵I]iodotyrosine ([¹²⁵I]IAIT). nih.govnih.gov
Analysis: The labeled proteins can be separated using techniques like SDS-PAGE and visualized by autoradiography. For identification, the labeled protein spots can be excised and analyzed by mass spectrometry. researchgate.net
An enhancement to this method involves an enrichment step. Before labeling with [¹²⁵I]IAIT, the reduced vicinal thiol proteins can be selectively enriched using affinity chromatography, for example, with a resin containing phenylarsine (B13959437) oxide, which specifically binds to dithiols. nih.govresearchgate.net This combination of differential labeling and affinity enrichment provides a highly sensitive and specific strategy for the global profiling of proteins that are regulated by disulfide bond formation in complex biological systems. nih.gov
Research Findings Using this compound
| Study Focus | Model System | Key Finding | Reference |
|---|---|---|---|
| Identification of oxidized proteins | L1210 murine leukemia lymphoblasts | Identified over 20 proteins with thiols in an oxidized, disulfide state in normally growing cells. Exposure to diamide increased the number of oxidized proteins. | nih.gov |
| Regulation of Glucocorticoid Receptor | Immunopurified glucocorticoid receptor (GR) | Dissociation of the chaperone protein hsp90 from the GR alters the accessibility of cysteine thiols, demonstrating a conformational change that regulates GR activity. | nih.gov |
| Cardiac Ischemia/Reperfusion Injury | Isolated mouse heart | Used as a thiol-specific radioactive probe to identify oxidized thiols and detect redox-sensitive vicinal thiols following ischemia/reperfusion. | otago.ac.nz |
| Enrichment of Dithiol Proteins | General method | Used for specific labeling of dithiol proteins after their enrichment by arsenic-based affinity chromatography. | acs.org |
Integration of N Iodoacetyl 3 Iodotyrosine with Affinity Purification Technologies
N-Iodoacetyl-3-iodotyrosine as a Tracer and Detection Reagent in Affinity Methodologies
This compound, especially its ¹²⁵I-labeled form ([¹²⁵I]IAIT), is a highly effective tracer and detection reagent in the context of these affinity-based studies. nih.govresearchgate.net Its utility stems from two core chemical properties: the iodoacetyl group and the radioactive iodine isotope.
The iodoacetyl functional group is a reactive electrophile that specifically targets and forms a stable covalent thioether bond with the nucleophilic thiolate anion of a cysteine residue. nih.govresearchgate.netresearchgate.net This thiol-specific reactivity ensures that the label is directed primarily to cysteine-containing proteins. nih.gov
The incorporation of the gamma-emitting isotope ¹²⁵I into the tyrosine ring of the molecule makes [¹²⁵I]IAIT a powerful tracer. nih.govnih.gov This radiolabel allows for extremely sensitive detection of labeled proteins, far surpassing the sensitivity of many colorimetric or fluorescence-based methods. researchgate.net This is particularly advantageous for identifying low-abundance proteins, such as receptors and transcription factors, which are often the subjects of affinity purification. researchgate.netotago.ac.nz
In practice, [¹²⁵I]IAIT is used post-purification to label and thereby identify the proteins that were successfully enriched by arsenical affinity chromatography. nih.govresearchgate.netresearchgate.net By labeling the eluted fractions and separating them via gel electrophoresis, researchers can visualize the entire profile of dithiol-containing proteins captured from the original complex mixture. nih.gov This makes this compound an indispensable tool for validating the results of the affinity separation and for the discovery and characterization of novel vicinal dithiol-containing proteins. nih.govwindows.net
Advanced Methodological Considerations and Emerging Research Trajectories
Challenges and Refinements in Current N-Iodoacetyl-3-iodotyrosine Applications
This compound has historically served as a valuable chemical probe, particularly for the study of protein structure and function. Its primary application lies in its ability to act as a thiol-specific derivatizing agent, covalently labeling cysteine residues within proteins. nih.govotago.ac.nz A common variant, N-iodoacetyl-3-[¹²⁵I]-iodotyrosine, incorporates a radioactive iodine isotope, enabling the sensitive detection and quantification of labeled proteins and peptides. nih.govacs.org This approach has been instrumental in mapping protein conformations, such as demonstrating structural differences between the unbound and hsp90-bound states of the glucocorticoid receptor hormone binding domain. nih.gov In this context, the probe helped reveal that the dissociation of the chaperone protein hsp90 alters the accessibility of cysteine thiols to the N-iodoacetyl-3-[¹²⁵I]-iodotyrosine probe. nih.gov
Despite its utility, the application of this compound and similar first-generation iodoacetyl-based probes faces several challenges inherent to their chemistry and detection method:
Specificity and Side Reactions: The iodoacetyl group, while highly reactive towards the sulfhydryl groups of cysteine residues, is not perfectly specific. Under certain conditions, particularly at neutral or basic pH, it can also react with other nucleophilic amino acid side chains, such as histidine, lysine, and methionine. This potential for off-target labeling can complicate data interpretation, requiring careful control of reaction conditions. researchgate.net
Reliance on Radiochemistry: The use of radiolabeled versions like N-iodoacetyl-3-[¹²⁵I]-iodotyrosine involves significant logistical and safety challenges, including specialized handling protocols, waste disposal, and the limited shelf-life of the reagent. While providing high sensitivity, these factors can limit its widespread use in all laboratory settings. otago.ac.nz
Indirect Measurement: Methods employing this compound to study redox modifications are often indirect. For instance, in detecting oxidized thiols, a common strategy involves first blocking all reduced (free) thiols with a non-radioactive agent, then reducing the oxidized thiols (e.g., disulfides), and finally labeling the newly exposed thiols with the radioactive probe. otago.ac.nzresearchgate.net This multi-step process, known as differential alkylation, can introduce variability and requires robust controls to ensure complete and specific reactions at each stage. nih.gov
Limited Throughput: Traditional applications using this probe typically analyze samples individually, which is not conducive to large-scale screening or complex systems-level analysis. This contrasts sharply with modern proteomic methodologies designed for high-throughput applications.
Refinements in the field have largely focused on moving away from these limitations. The development of non-radioactive tags, such as those incorporating fluorophores (e.g., 5-iodoacetamidofluorescein) or affinity handles (e.g., biotin), represented an early refinement, mitigating the safety concerns of radioactivity. researchgate.netnih.gov However, the most significant evolution has been the incorporation of the iodoacetyl reactive group into more sophisticated chemical architectures for mass spectrometry-based proteomics, which addresses both specificity and throughput challenges simultaneously. nih.gov
Potential for Integration with High-Throughput and Quantitative Proteomics
The fundamental reactivity of the iodoacetyl group in this compound—its ability to irreversibly bind to cysteine thiols—forms the chemical basis for its integration into modern high-throughput and quantitative proteomics. While the specific this compound molecule itself is less common in contemporary large-scale studies, its reactive moiety is a key component of advanced reagents designed for mass spectrometry, most notably iodoacetyl-based isobaric tandem mass tags (iodoTMT™). nih.govthermofisher.comnih.gov
IodoTMT reagents are a set of isobaric tags, meaning they have the same total mass and chemical structure but produce unique reporter ions upon fragmentation in a mass spectrometer. nih.govacs.org This allows for multiplexed analysis, where peptides from multiple different samples (e.g., up to six) can be labeled, combined, and analyzed in a single mass spectrometry run. nih.gov The workflow involves labeling the free sulfhydryl groups of cysteine-containing peptides with the iodoacetyl-activated tags. thermofisher.com Because the tags are isobaric, the labeled peptides from each sample appear as a single composite peak in the initial MS1 scan. acs.org However, during the subsequent MS/MS fragmentation, the reporter ions are cleaved, and their relative intensities in the resulting spectrum correspond to the relative abundance of the peptide in each of the original samples. acs.orgacs.org
This iodoTMT-based approach offers several advantages for quantitative proteomics:
Multiplexing and Throughput: It significantly increases experimental throughput by allowing the simultaneous analysis of multiple conditions or time points. nih.gov
Reduced Sample Complexity: By combining samples after labeling, it minimizes run-to-run variation and improves the consistency of peptide identification and quantification across samples. nih.gov
Enhanced Sensitivity: The use of an anti-TMT antibody can enrich for the cysteine-labeled peptides, reducing sample complexity and increasing the dynamic range for detecting low-abundance species.
Irreversible Labeling: Unlike some earlier reversible tags, the iodoacetyl group forms a stable, covalent bond with the cysteine thiol, which improves labeling efficiency and ensures the tag remains intact throughout the analytical process, leading to more robust and unambiguous site identification. nih.govresearchgate.net
This methodology has been successfully applied to the large-scale, quantitative analysis of cysteine redox modifications, such as S-nitrosylation, allowing researchers to identify thousands of modified sites across the proteome in response to cellular signals. nih.govresearchgate.net The development of a specific workflow, iodoacetyl tandem mass tag-based site-specific free thiol analysis (TMT-SiFTA), enables the sensitive and robust characterization of low-abundance free thiols on therapeutic monoclonal antibodies. acs.org
| Feature | Traditional Labeling (e.g., [¹²⁵I]IAIT) | Modern iodoTMT Labeling |
|---|---|---|
| Detection Method | Autoradiography / Scintillation Counting | Tandem Mass Spectrometry (MS/MS) |
| Quantification | Relative signal intensity of bands/spots | Relative intensity of isobaric reporter ions acs.org |
| Multiplexing Capacity | Single-plex (one sample per analysis) | Duplex to Six-Plex (or higher) |
| Primary Application | Conformational analysis of specific proteins nih.gov | Proteome-wide quantitative analysis of cysteine modifications nih.govresearchgate.net |
| Throughput | Low | High |
| Labeling Chemistry | Iodoacetyl group reacts with thiols nih.gov | Iodoacetyl group reacts with thiols thermofisher.com |
Novel Applications and Future Directions for Iodoacetyl-Based Probes
The versatility of the iodoacetyl reactive group continues to inspire the development of novel chemical probes that extend beyond simple detection to functional interrogation of biological systems. The future of iodoacetyl-based probes lies in their incorporation into sophisticated, multi-functional molecular tools for applications in chemical biology, diagnostics, and drug discovery. nih.gov
Activity-Based Probes (ABPs): A major area of development is in activity-based proteomics. ABPs are chemical probes that use a reactive group, such as iodoacetyl, to covalently bind to the active site of specific enzymes, providing a direct readout of their functional state. mdpi.comnih.gov This approach allows researchers to profile entire classes of enzymes in a complex proteome. While many ABPs target serine hydrolases or cysteine proteases, the design of iodoacetyl-containing probes can be tailored to other enzyme classes that utilize a reactive cysteine in their catalytic cycle. Future work will likely focus on developing more selective ABPs and expanding the range of enzymes that can be targeted.
Heterobifunctional Reagents and Biochips: The iodoacetyl moiety is being used in heterobifunctional reagents to construct bio-analytical tools. For example, N-(iodoacetyl)-N'-(anthraquinon-2-oyl)-ethylenediamine (IAED) is a reagent designed for creating oligonucleotide-based microarrays or biochips. researchgate.net In this design, the iodoacetyl group reacts with a thiolated oligonucleotide, immobilizing it onto a surface modified with the anthraquinone (B42736) portion of the reagent. researchgate.net This technology facilitates the high-throughput analysis of DNA hybridization and could be adapted for detecting specific protein-DNA interactions or enzyme activities on a chip-based platform.
Probes for In Vivo Imaging: There is a growing demand for chemical probes that can visualize biological processes in living organisms. Iodoacetyl chemistry has been used to attach fluorescent dyes to macromolecules for imaging purposes. In one example, a poly-l-lysine backbone was reacted with iodoacetyl anhydride (B1165640) to create a scaffold for attaching near-infrared fluorescence (NIRF) probes, enabling the imaging of specific protease activity in vivo. aacrjournals.org Future directions will involve creating iodoacetyl-based probes with improved cell permeability, lower background signal, and targeting moieties that direct them to specific subcellular compartments or tissues for more precise imaging. nih.gov
Drug Discovery and Target Validation: Chemical probes are powerful tools for identifying and validating new drug targets. nih.gov Iodoacetyl-based probes can be used in "chemical proteomics" strategies to identify the protein targets of a bioactive small molecule. Furthermore, the development of well-characterized, highly selective iodoacetyl-based ABPs will be critical for understanding the biological roles of specific enzymes and validating them as therapeutic targets in diseases ranging from cancer to neurodegeneration. nih.govproteostasisconsortium.com
| Emerging Application | Description | Example / Future Direction |
|---|---|---|
| Activity-Based Proteomics | Use of probes that covalently label active enzymes to profile their functional state in complex proteomes. mdpi.com | Developing highly selective, cell-permeable iodoacetyl probes to image sirtuin activity changes in cells. nih.gov |
| Biochip Manufacturing | Immobilization of biomolecules (e.g., thiolated DNA) onto surfaces using heterobifunctional iodoacetyl reagents. researchgate.net | Creation of miniaturized DNA biosensors for high-throughput analysis of DNA repair enzyme activities. researchgate.net |
| In Vivo Molecular Imaging | Development of probes that report on specific enzymatic activity within a living organism. aacrjournals.org | Synthesizing biocompatible iodoacetyl-modified carriers for targeted delivery of near-infrared fluorochromes to image protease activity in disease models. aacrjournals.org |
| Drug Target Validation | Using chemical probes to identify the cellular targets of drugs and validate their therapeutic potential. nih.gov | Applying selective probes to understand the role of specific enzymes in signaling pathways and accelerate drug discovery. nih.govproteostasisconsortium.com |
Q & A
Q. What are the established protocols for synthesizing and characterizing N-Iodoacetyl-3-iodotyrosine?
- Methodological Answer : Synthesis typically involves iodination of acetylated tyrosine derivatives under controlled conditions (e.g., inert atmosphere). Characterization requires techniques like ¹H/¹³C NMR to confirm iodine substitution and HPLC for purity assessment. Physical properties (e.g., LogP, polar surface area) should be calculated to predict solubility and reactivity . Stability testing under varying pH and temperature conditions is critical to ensure compound integrity during storage .
Q. How can researchers verify the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to extremes of pH (e.g., 2–12) and temperatures (e.g., 4°C, 25°C, 40°C). Monitor degradation via UV-Vis spectroscopy (iodine-specific absorbance peaks) and mass spectrometry to identify breakdown products. Include control samples with stabilizers (e.g., antioxidants) to assess preservation efficacy .
Q. What are the primary biochemical applications of this compound in protein labeling?
- Methodological Answer : The compound is used to selectively modify cysteine residues via thiol-iodoacetyl reactions. Optimize reaction conditions (e.g., pH 7.5–8.5, 2–4 hrs incubation) to balance specificity and efficiency. Validate labeling success using SDS-PAGE with iodine-specific stains (e.g., silver staining) or fluorescence quenching assays .
Advanced Research Questions
Q. How can experimental design mitigate variability in iodination efficiency during synthesis?
- Methodological Answer : Use a factorial design to test variables like iodine stoichiometry, reaction time, and solvent polarity. Analyze outcomes via ANOVA to identify significant factors. For reproducibility, standardize quenching steps (e.g., sodium thiosulfate addition) and validate iodine incorporation with X-ray crystallography or Raman spectroscopy .
Q. How should researchers address contradictory data in reactivity studies of this compound?
- Methodological Answer : Apply root-cause analysis to isolate variables (e.g., trace metal contamination, light exposure). Replicate experiments under rigorously controlled conditions (e.g., glovebox for oxygen-sensitive steps). Cross-validate results using orthogonal techniques (e.g., HPLC-MS vs. NMR titration ) to resolve discrepancies .
Q. What methodological approaches optimize the compound’s use in cross-disciplinary studies (e.g., environmental toxicology)?
- Methodological Answer : Pair isotopic labeling (e.g., ¹²⁵I) with LC-MS/MS to track environmental degradation pathways. For toxicity assays, use model organisms (e.g., Daphnia magna) and measure bioaccumulation via ICP-MS . Validate ecological relevance using field samples spiked with known concentrations .
Data Analysis and Reporting Guidelines
Q. Table 1: Key Analytical Techniques for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
